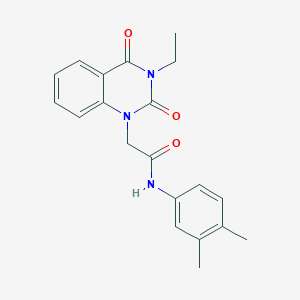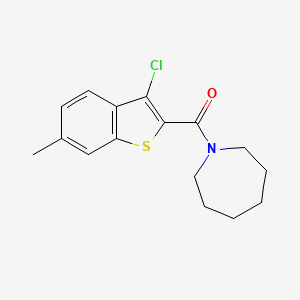
1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)AZEPANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)azepane is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a chloro and methyl substituent on the benzothiophene ring and an azepane moiety attached to the carbonyl group.
Métodos De Preparación
The synthesis of 1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)azepane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Substituents: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Carbonyl Group: The carbonyl group is introduced through acylation reactions.
Attachment of the Azepane Moiety: The azepane ring is attached to the carbonyl group through nucleophilic substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbonyl group can undergo hydrolysis to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)azepane has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)azepane can be compared with other benzothiophene derivatives, such as:
3-Chloro-6-methyl-1-benzothiophene-2-carboxamide: Similar structure but with a carboxamide group instead of an azepane moiety.
3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of an azepane moiety.
The uniqueness of this compound lies in its specific substituents and the presence of the azepane ring, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
azepan-1-yl-(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNOS/c1-11-6-7-12-13(10-11)20-15(14(12)17)16(19)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZXSXDQZDQOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-DIMETHYL-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B5611923.png)
![2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5611931.png)
![1-(5-{[2-(2-furyl)-1-azepanyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5611935.png)
![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5611939.png)
![8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]quinoline](/img/structure/B5611941.png)
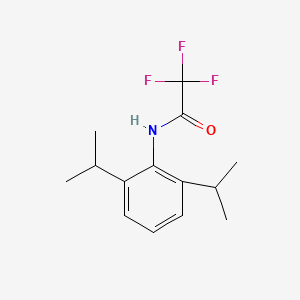
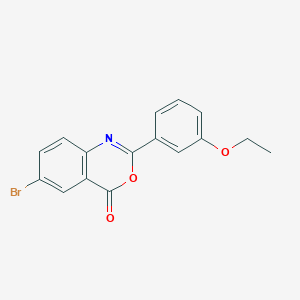
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B5611965.png)
![5-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5611968.png)
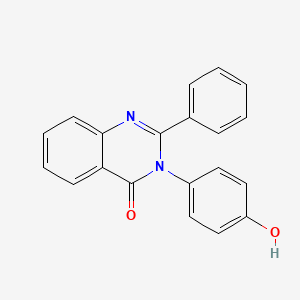
![N-(3,5-dimethylphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B5611986.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5611992.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5611996.png)
